molecular formula C6H8ClN3O2 B12926766 (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid

(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid

Cat. No.: B12926766
M. Wt: 189.60 g/mol
InChI Key: FXOGWGNGFZLIBF-VKHMYHEASA-N
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Description

(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring substituted with a chlorine atom at the 4-position and an amino acid side chain

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the amino acid side chain.

    Substitution: The chlorine atom on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the 4-position of the imidazole ring.

Scientific Research Applications

(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and other biochemical pathways . Additionally, the amino acid side chain can interact with proteins and other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but without the chlorine substitution.

    Clotrimazole: An antifungal agent with a substituted imidazole ring, used in medicine.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

Uniqueness

(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the chlorine atom on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8ClN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1

InChI Key

FXOGWGNGFZLIBF-VKHMYHEASA-N

Isomeric SMILES

C1=NC(=C(N1)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=NC(=C(N1)CC(C(=O)O)N)Cl

Origin of Product

United States

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